![molecular formula C17H23F3N2O3 B5636429 (4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B5636429.png)
(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of related piperidine carboxamide compounds typically involves multiple steps, including high-throughput screening, lead optimization, and reactions like alkylation and acylation. For instance, the synthesis of certain piperidine-based compounds involves optimizing for potency, selectivity, and pharmacokinetic properties through variations in the phenyl group and heterocycle modifications (Thalji et al., 2013).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. Structural analyses, such as X-ray crystallography and NMR spectroscopy, provide insights into the molecular conformation, stability, and intermolecular interactions. These analyses reveal the importance of hydrogen bonding, C-H…π interactions, and the stereochemistry of the piperidine ring in defining the molecule's biological activity and reactivity (Khan et al., 2013).
Chemical Reactions and Properties
Piperidine-based compounds undergo various chemical reactions, including nucleophilic substitution, aminomethylation, and condensation reactions. These reactions are crucial for modifying the molecular structure to enhance biological activity or to study the function of different molecular fragments. The reactivity of these compounds often depends on the substituents on the piperidine ring and the surrounding chemical environment (Dotsenko et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3/c1-15(2)10-22(9-8-16(15,24)11-25-3)14(23)21-13-6-4-12(5-7-13)17(18,19)20/h4-7,24H,8-11H2,1-3H3,(H,21,23)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNXOQZVOTXMAX-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
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